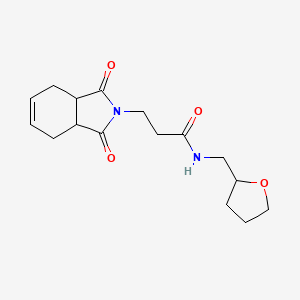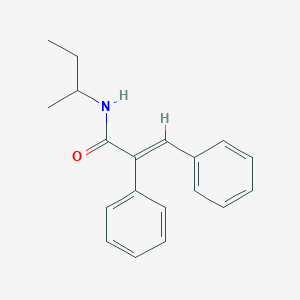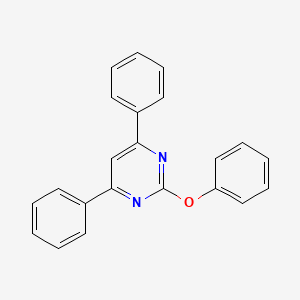![molecular formula C23H29NO2 B5300143 2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)
2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol, also known as MPDPH, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a research chemical that has gained popularity among scientists due to its unique chemical structure and potential applications in scientific research.
作用機序
The mechanism of action of 2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol involves its ability to inhibit the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This results in a range of effects, including increased locomotor activity, euphoria, and cognitive enhancement. This compound has also been shown to have some affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake, increased locomotor activity, and enhanced cognitive function. It has also been shown to produce some cardiovascular effects, including increased heart rate and blood pressure.
実験室実験の利点と制限
2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol has several advantages for use in scientific research, including its potency as a dopamine transporter inhibitor and its unique chemical structure. However, its psychoactive effects may limit its use in certain types of experiments, and its potential for abuse and dependence may also be a concern.
将来の方向性
There are several potential future directions for research involving 2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol. One area of interest is its potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the dopamine system in the brain. Finally, there is a need for further research on the potential risks associated with this compound use, particularly with regard to its potential for abuse and dependence.
合成法
The synthesis of 2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol involves the reaction between 4'-methylpropiophenone and 2-methylamino-1-(4-methylphenyl)butan-1-one using sodium borohydride as a reducing agent. The resulting product is then subjected to a series of reactions involving acylation, reduction, and cyclization to obtain this compound.
科学的研究の応用
2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent dopamine transporter inhibitor, which makes it a valuable tool for studying the dopamine system in the brain. This compound has also been investigated for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Parkinson's disease.
特性
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-17-7-4-5-8-20(17)21-9-6-16-24(21)22(25)19-12-10-18(11-13-19)14-15-23(2,3)26/h4-5,7-8,10-13,21,26H,6,9,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLARBVRRRHTCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3=CC=C(C=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5300074.png)



![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)
![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)
![N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5300118.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-N-methyl-2-furamide dihydrochloride](/img/structure/B5300121.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine](/img/structure/B5300126.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![4-(4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)butanenitrile](/img/structure/B5300160.png)
![N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5300174.png)